molecular formula C16H19F3O4 B12980316 (R)-4-(tert-Butoxy)-4-oxo-2-(4-(trifluoromethyl)benzyl)butanoic acid

(R)-4-(tert-Butoxy)-4-oxo-2-(4-(trifluoromethyl)benzyl)butanoic acid

Cat. No.: B12980316
M. Wt: 332.31 g/mol
InChI Key: OGARXFLGPJDUSM-LLVKDONJSA-N
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Description

®-4-(tert-Butoxy)-4-oxo-2-(4-(trifluoromethyl)benzyl)butanoic acid is a synthetic organic compound that features a trifluoromethyl group attached to a benzyl moiety, a butanoic acid backbone, and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butoxy)-4-oxo-2-(4-(trifluoromethyl)benzyl)butanoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzyl Intermediate: The starting material, 4-(trifluoromethyl)benzyl bromide, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the benzyl intermediate.

    Addition of the Butanoic Acid Backbone: The benzyl intermediate is then reacted with a butanoic acid derivative under appropriate conditions to form the desired butanoic acid backbone.

    Introduction of the tert-Butoxy Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butoxy)-4-oxo-2-(4-(trifluoromethyl)benzyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(tert-Butoxy)-4-oxo-2-(4-(trifluoromethyl)benzyl)butanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the biological activity of compounds, making it a valuable feature in drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butoxy)-4-oxo-2-(4-(trifluoromethyl)benzyl)butanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butoxy)-4-oxo-2-(4-methylbenzyl)butanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-(tert-Butoxy)-4-oxo-2-(4-chlorobenzyl)butanoic acid: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in ®-4-(tert-Butoxy)-4-oxo-2-(4-(trifluoromethyl)benzyl)butanoic acid makes it unique compared to its analogs. The trifluoromethyl group can significantly alter the compound’s chemical and biological properties, potentially enhancing its efficacy and stability in various applications.

Properties

Molecular Formula

C16H19F3O4

Molecular Weight

332.31 g/mol

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]butanoic acid

InChI

InChI=1S/C16H19F3O4/c1-15(2,3)23-13(20)9-11(14(21)22)8-10-4-6-12(7-5-10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,21,22)/t11-/m1/s1

InChI Key

OGARXFLGPJDUSM-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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